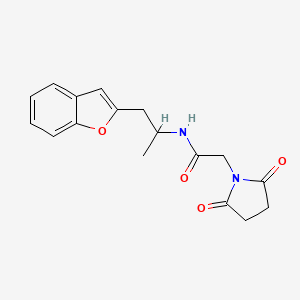
N-(3-Cyano-4-(methylsulfanyl)phenyl)-3,5-dimethylbenzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Cyano-4-(methylsulfanyl)phenyl)-3,5-dimethylbenzenecarboxamide, also known as compound X, is a novel small molecule that has shown promising results in scientific research. This compound belongs to a class of molecules known as kinase inhibitors, which are used to target specific enzymes involved in various biological processes.
Applications De Recherche Scientifique
Chemistry and Pharmacology of Novel Synthetic Opioids
This research focuses on the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, highlighting the emergence of related compounds in drug markets. The study emphasizes the significance of international early warning systems in tracking emerging psychoactive substances and recommends pre-emptive research and detailed risk assessments for new substances. The importance of stereochemistry in these compounds is noted, suggesting that detection methods should consider the determination of configuration (Sharma et al., 2018).
Biological Effects of Chemical Derivatives
A review discusses the biological effects of acetamide, formamide, and their derivatives, including mono and dimethyl derivatives. It updates the toxicological information on these chemicals, reflecting their commercial importance and the biological consequences of exposure. The review also touches upon environmental toxicology, indicating an expanded understanding of these materials' impact (Kennedy, 2001).
Drug Delivery and Nanoformulations for Cardiovascular System
This study evaluates therapeutic delivery systems for the cardiovascular system, including the delivery of small organic compounds, nanoparticles, peptides, and siRNA. It emphasizes the need for effective formulations to overcome physiological barriers and improve therapeutic outcomes, highlighting the infancy stage of targeted drug delivery technologies for the cardiovascular system (Geldenhuys et al., 2017).
Antimicrobial Compounds from Cyanobacteria
A review focuses on cyanobacterial compounds with antimicrobial activities against multidrug-resistant pathogenic bacteria, fungi, and Mycobacterium tuberculosis. It discusses various chemical classes of cyanobacterial compounds and their potential application as pharmaceuticals, suggesting a diverse source of compounds with antimicrobial activity (Swain et al., 2017).
Propriétés
IUPAC Name |
N-(3-cyano-4-methylsulfanylphenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11-6-12(2)8-13(7-11)17(20)19-15-4-5-16(21-3)14(9-15)10-18/h4-9H,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZFMESFWGMLMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)SC)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Cyano-4-(methylsulfanyl)phenyl)-3,5-dimethylbenzenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


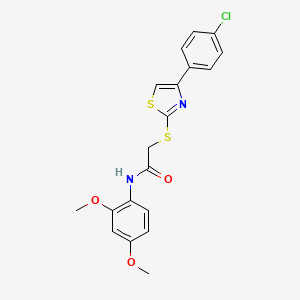
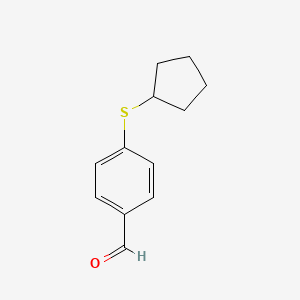

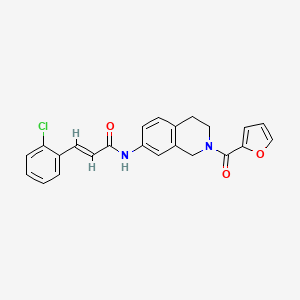
![methyl 4-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate](/img/structure/B2395822.png)


![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2395827.png)
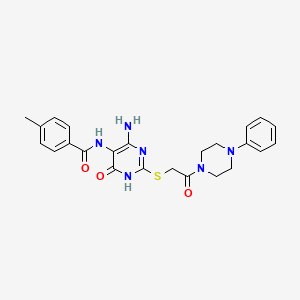
![3-fluoro-N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2395830.png)
![3-nitro-4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2395831.png)
